3-Fluorobenzoic acid, propyl ester
Description
3-Fluorobenzoic acid, propyl ester is a fluorinated aromatic ester characterized by a propyl ester group attached to the carboxylate moiety of 3-fluorobenzoic acid. Its molecular formula is C₁₀H₁₁FO₂, with a molar mass of 182.19 g/mol. Propyl esters like this are often synthesized for pharmaceutical or agrochemical applications due to their balanced solubility and stability profiles .
Properties
IUPAC Name |
propyl 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSTDMIHOZLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-fluorobenzoic acid, propyl ester with structurally related benzoic acid esters, emphasizing substituent effects and bioactivity:
Notes:
- Fluorine vs. Hydroxy/Methoxy Groups: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to hydroxy or methoxy substituents, making fluorinated esters more resistant to enzymatic degradation .
- For example, propylparaben’s logP (1.87) is higher than methylparaben (1.76), correlating with stronger antimicrobial effects .
Antimycobacterial Activity
Propyl esters of substituted benzoic acids, such as those in , were synthesized as part of antimycobacterial agents.
Antimicrobial and Antioxidant Properties
- Propylparaben : Widely used in cosmetics and pharmaceuticals due to its broad-spectrum antimicrobial activity. Its mechanism involves disrupting microbial membrane integrity .
- Propyl Gallate: Acts as a radical scavenger, inhibiting lipid oxidation in foods. Its trihydroxy groups enhance antioxidant capacity compared to non-hydroxylated esters .
Anti-inflammatory and Cytotoxic Effects
- 9-Octadecenoic acid-2',3'-dihydroxy propyl ester: Exhibits cytotoxicity against cancer cell lines (IC₅₀ ≤50 μM), highlighting the role of esterified fatty acids in anticancer drug discovery .
Physicochemical Data
While melting points are sparsely reported in the evidence, the following trends are inferred:
- Fluorinated Esters: Methyl 3-fluorobenzoate’s higher melting point (compared to non-fluorinated analogs) is attributed to fluorine’s polarizing effects and crystal packing efficiency .
- Hydroxy-Substituted Esters : Propyl gallate’s multiple hydroxyl groups likely increase hydrogen bonding, raising its melting point relative to simpler esters like propylparaben .
Preparation Methods
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is employed to convert the carboxylic acid to the acid chloride. The reaction is exothermic and typically conducted under anhydrous conditions at 0–25°C.
Step 2: Alcoholysis with Propanol
The acid chloride reacts with propanol at room temperature, often in the presence of a base like pyridine to neutralize HCl:
Oxidation of 3-Fluorobenzaldehyde Followed by Esterification
This two-step approach starts with the oxidation of 3-fluorobenzaldehyde to 3-fluorobenzoic acid, followed by esterification.
Step 1: Catalytic Oxidation of 3-Fluorobenzaldehyde
Aerobic oxidation using transition metal catalysts (e.g., Cu(OAc)₂ and Co(OAc)₂) converts the aldehyde to the carboxylic acid:
Step 2: Esterification of the Acid
The resulting acid undergoes Fischer esterification or acid chloride alcoholysis as described in Sections 1 and 2.
Transesterification of Methyl or Ethyl 3-Fluorobenzoate
Transesterification enables the exchange of alkoxy groups between esters. Methyl or ethyl 3-fluorobenzoate (readily available intermediates) reacts with excess propanol under acid or base catalysis to yield the propyl ester.
Base-Catalyzed Mechanism
-
Conditions : Reflux in anhydrous propanol with 1–2% sodium methoxide (NaOCH₃).
Comparison of Synthesis Methods
| Method | Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Fischer Esterification | 3-Fluorobenzoic acid | H₂SO₄ | 110–120 | 6–12 | 75–85 | Simple setup; low cost | Equilibrium limits yield; slow |
| Acid Chloride Route | 3-Fluorobenzoic acid | SOCl₂, Pyridine | 25 | 2–3 | 90–95 | High yield; fast reaction | Handle toxic SOCl₂; extra step |
| Oxidation + Esterification | 3-Fluorobenzaldehyde | Cu/Co, H₂SO₄ | 70 (oxidation) | 12 + 6 | 85–90 | Uses cheaper aldehyde precursor | Multi-step; oxidation optimization |
| Transesterification | Methyl 3-fluorobenzoate | NaOCH₃ | 80–100 | 8–10 | 80–88 | Utilizes existing esters; scalable | Requires pure starting ester |
Recent Advances in Catalytic Systems
Emerging catalysts, such as immobilized lipases or ionic liquids, offer greener alternatives for esterification. For instance, Candida antarctica lipase B (CAL-B) immobilized on magnetic nanoparticles facilitates solvent-free esterification at 60°C with yields exceeding 90%. Additionally, microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining high yields.
Industrial-Scale Considerations
Large-scale production prioritizes the acid chloride route for its high yield and compatibility with continuous flow reactors. Patents highlight melt crystallization for purifying intermediates, achieving >99% purity for 3-fluoro-2-nitrobenzoic acid derivatives . Environmental regulations favor methods minimizing SOCl₂ use, driving research into catalytic oxidation systems.
Q & A
Q. What are the established methods for synthesizing 3-fluorobenzoic acid propyl ester, and how can reaction efficiency be optimized?
Synthesis typically involves acid-catalyzed esterification between 3-fluorobenzoic acid and propanol. Key steps include:
- Using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions .
- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize molar ratios and temperature .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester .
- Yield optimization may require azeotropic removal of water using Dean-Stark traps .
Q. Which analytical techniques are most reliable for characterizing 3-fluorobenzoic acid propyl ester?
- GC-MS : Used to confirm molecular weight and fragmentation patterns. For example, propyl esters of similar compounds (e.g., hexadecanoic acid propyl ester) show characteristic peaks at m/z corresponding to [M+H]+ ions .
- NMR Spectroscopy : H NMR can identify ester-specific signals (e.g., propyl group triplet at δ 0.9–1.1 ppm and methylene quartet at δ 4.0–4.2 ppm) .
- Polar Surface Area (PSA) : Calculated via software (e.g., 55.76 Ų for structurally similar esters) to predict solubility .
Q. How can researchers determine the purity of 3-fluorobenzoic acid propyl ester post-synthesis?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) resolve ester peaks from unreacted acid or alcohol .
- Melting Point Analysis : Compare observed values with literature data (e.g., deviations >2°C indicate impurities) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination at the 3-position) influence the ester’s chemical stability?
- Hydrolytic Stability : Fluorine’s electron-withdrawing effect increases resistance to alkaline hydrolysis compared to non-fluorinated analogs. Accelerated stability studies (pH 7–9 buffers, 40°C) quantify degradation rates via GC-MS .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. For instance, oleic acid propyl ester derivatives decompose at ~250°C, while fluorinated esters may exhibit higher thresholds .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this ester?
- Cross-Validation : Use X-ray crystallography (e.g., SHELX-refined structures) to validate NMR/IR data .
- DFT Calculations : Compare computed H NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental values to identify discrepancies in substituent effects .
Q. How can structure-activity relationships (SARs) guide the design of fluorinated ester derivatives for biomedical applications?
- Lipophilicity Optimization : Fluorine enhances membrane permeability (logP ~2.5–3.0 for fluorinated esters vs. ~1.8 for non-fluorinated) .
- Biological Assays : Compare antimicrobial activity of 3-fluorobenzoic acid propyl ester with analogs (e.g., gallic acid propyl ester) using MIC (Minimum Inhibitory Concentration) tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
